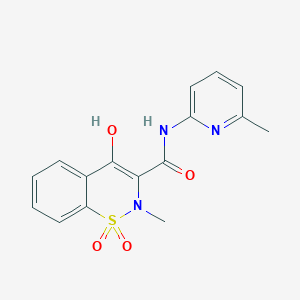![molecular formula C15H20Cl3N3OS B12003513 N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B12003513.png)
N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-{2,2,2-Trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}hexanamide is a chemical compound with the molecular formula C13H13Cl3N4O2S .
- It belongs to the class of acetamides and contains a trichloroethyl group.
- The compound’s structure includes a thiadiazine ring and a phenylcarbamothioyl group.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not widely documented. it can be synthesized through various methods involving chlorination, amidation, and cyclization.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
Reactivity: N-{2,2,2-Trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}hexanamide can participate in several reactions
Common Reagents: Chlorinating agents (e.g., thionyl chloride), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products: These depend on reaction conditions, but potential products include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Potential pharmacological properties or drug development.
Industry: Applications in materials science or chemical manufacturing.
Mechanism of Action
- The compound’s mechanism of action remains largely unexplored. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Its specific structure and combination of functional groups set it apart from related compounds.
Remember that while the compound shows promise, further research is essential to unlock its full potential
Properties
Molecular Formula |
C15H20Cl3N3OS |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]hexanamide |
InChI |
InChI=1S/C15H20Cl3N3OS/c1-2-3-5-10-12(22)20-13(15(16,17)18)21-14(23)19-11-8-6-4-7-9-11/h4,6-9,13H,2-3,5,10H2,1H3,(H,20,22)(H2,19,21,23) |
InChI Key |
ALLRWYIQVJNUOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12003440.png)
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003454.png)


![N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003498.png)
![2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003503.png)


![2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003521.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-4-methoxy-benzamide](/img/structure/B12003524.png)


![4-[(4-methylbenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B12003538.png)
